ATP synthase inhibitor 2 TFA
Description
Structural and Functional Overview of F1Fo-ATP Synthase
F1Fo-ATP synthase is a large, multi-subunit complex that functions as a sophisticated molecular motor. microbialcell.com It is composed of two main domains: the F1 portion, which is soluble and protrudes into the mitochondrial matrix (or cytoplasm in bacteria), and the Fo portion, which is embedded within the membrane. microbialcell.comnih.gov These two domains are connected by a central and a peripheral stalk, acting in concert to convert electrochemical energy into the mechanical rotation that drives ATP synthesis. rupress.org The entire complex has a molecular weight of approximately 600,000 Daltons. microbialcell.com
The F1 and Fo domains are composed of multiple distinct protein subunits.
The F1 Domain : This water-soluble domain contains the catalytic sites for ATP synthesis. microbialcell.comotago.ac.nz In mitochondria, its subunit composition is α3β3γδε. microbialcell.comcam.ac.uk The three α and three β subunits are arranged alternately, forming a hexagonal structure that houses the catalytic sites primarily on the β subunits. cam.ac.uk The γ, δ, and ε subunits form the central stalk, which rotates within the α3β3 hexamer. wikipedia.orgcam.ac.uk The F1 domain is capable of hydrolyzing ATP, a process that drives the motor in reverse. wikipedia.org
The Fo Domain : This water-insoluble domain forms a proton channel through the membrane. wikipedia.orgnih.gov Its core components include the 'a' subunit and a ring of 'c' subunits. wikipedia.org Protons pass through a channel located at the interface between the 'a' subunit and the rotating c-ring. annualreviews.org The Fo domain also includes other subunits, such as 'b', 'd', and F6 in mitochondria, which form the peripheral stalk or stator, holding the α3β3 complex stationary relative to the 'a' subunit. nih.govcam.ac.uk The number of c-subunits in the ring can vary between species, typically ranging from 8 to 17. rupress.org
Mechanism of ATP Synthesis Coupled to Proton Translocation
The synthesis of ATP is powered by a proton-motive force, which is an electrochemical gradient of protons across the membrane generated by the electron transport chain. researchgate.netbyjus.com The process follows the binding-change mechanism, a rotary catalytic model.
Protons flow from the area of high concentration (the intermembrane space in mitochondria) down their gradient into the matrix through the Fo domain. nih.govbyjus.com This ion translocation through the interface of the 'a' and 'c' subunits generates torque, causing the c-ring to rotate. annualreviews.orgnih.gov As the c-ring turns, it forces the rotation of the attached central stalk (γ subunit). nih.gov
This rotation of the asymmetric γ subunit within the stationary α3β3 hexamer of the F1 domain induces sequential conformational changes in the three catalytic β subunits. nih.gov These subunits cycle through three states: Open (O), Loose (L), and Tight (T). frontiersin.org In the L state, ADP and inorganic phosphate (B84403) (Pi) bind. As the γ subunit rotates, the conformation changes to the T state, where ATP is spontaneously formed. A further rotation shifts the subunit to the O state, which has a low affinity for ATP, causing its release. frontiersin.org Thus, the energy from proton flow is converted into mechanical rotation, which in turn is converted into the chemical energy stored in ATP. microbialcell.com
Central Role of ATP Synthase in Cellular Energy Homeostasis
ATP is the universal energy currency that powers most cellular activities, including muscle contraction, active transport of molecules across membranes, and biosynthesis. metwarebio.com The continuous and rapid recycling of ATP from ADP and Pi is essential for maintaining cellular energy homeostasis. metwarebio.com ATP synthase is the primary producer of this vital molecule, with oxidative phosphorylation accounting for the vast majority of ATP generated in aerobic organisms. researchgate.net
The enzyme's activity is tightly regulated to match the cell's energy demands. A key regulatory factor is the ATP/ADP ratio; high ATP levels inhibit the synthase, preventing unnecessary energy production, while low levels stimulate it. numberanalytics.com Dysfunction in ATP synthase can lead to severe cellular energy deficits and has been implicated in a variety of diseases, including mitochondrial disorders and neurodegenerative conditions. numberanalytics.comnumberanalytics.com
Conceptual Basis for ATP Synthase as a Modulatable Target in Biological Systems
The indispensable role of ATP synthase in cellular energy metabolism makes it a prime target for therapeutic intervention. mdpi.compatsnap.com Inhibiting this enzyme can effectively cripple the energy production of a cell or organism, a strategy that can be exploited for various purposes.
For instance, structural differences between bacterial and mammalian ATP synthases allow for the development of selective inhibitors. Such compounds can target the bacterial enzyme to act as antibiotics while having minimal effect on the host's mitochondrial ATP synthase. This is the basis for developing new antibacterial agents to combat drug-resistant pathogens. mdpi.com One such compound under investigation is ATP synthase inhibitor 2 (TFA).
ATP synthase inhibitor 2 (TFA), also known as Compound 22 TFA, has been identified as an inhibitor of the ATP synthase from Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. invivochem.commedchemexpress.com Research has shown it inhibits the ATP synthesis activity of this bacterium, thereby suppressing its growth. invivochem.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H23F3N2O5S | invivochem.com |
| Molecular Weight | 496.50 g/mol | invivochem.com |
| Appearance | White to off-white solid powder | invivochem.com |
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC50 | 10 µg/mL | Pseudomonas aeruginosa ATP synthase | invivochem.commedchemexpress.com |
| Growth Inhibition | Complete suppression at 128 µg/mL | Pseudomonas aeruginosa | invivochem.commedchemexpress.com |
Furthermore, the enzyme's ability to operate in reverse—hydrolyzing ATP to pump protons—is another point of modulation. In certain pathological conditions like cancer, the reverse activity of ATP synthase can become significant. embopress.org Therefore, compounds that selectively inhibit this reverse function are being explored as potential anti-cancer therapeutics. embopress.orggoogle.com The diverse mechanisms of action and binding sites for various inhibitors, from natural products like oligomycin (B223565) to synthetic compounds, underscore the enzyme's potential as a multifaceted drug target. patsnap.comingentaconnect.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H23F3N2O5S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |
InChI Key |
PPGYAJYWNDWHFF-FYZYNONXSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Characterization of Atp Synthase Inhibitor 2 Tfa
Identification and Classification within ATP Synthase Modulators
ATP synthase inhibitor 2 (TFA) is classified as an inhibitor of the F-type ATP synthase, specifically targeting the enzyme in Pseudomonas aeruginosa. medchemexpress.cominvivochem.comtargetmol.com ATP synthases are a highly conserved family of enzymes responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of cells. patsnap.comwikipedia.org These enzymes are found in the inner mitochondrial membrane of eukaryotes, the thylakoid membrane of chloroplasts, and the plasma membrane of bacteria. wikipedia.orgmdpi.com
Inhibitors of ATP synthase can be broadly categorized based on their binding site and mechanism of action. patsnap.comwikipedia.org Some inhibitors, like oligomycin (B223565), target the Fo subunit, which is embedded in the membrane and responsible for proton translocation. patsnap.comcreative-biolabs.com Others, such as aurovertin (B1171891) B, act on the F1 subunit, the catalytic portion of the enzyme. patsnap.com ATP synthase inhibitor 2 (TFA) falls into the category of bacterial ATP synthase inhibitors. medchemexpress.com Its specific interactions within the F1 or Fo subunits are a subject of ongoing research.
Quantitative Efficacy of ATP Synthase Inhibitor 2 (TFA)
The effectiveness of ATP synthase inhibitor 2 (TFA) has been quantified through the determination of its inhibitory concentration values and by observing its impact on ATP synthesis in a concentration-dependent manner.
Determination of Inhibitory Concentration Values (e.g., IC50)
The half-maximal inhibitory concentration (IC50) is a key metric used to describe the potency of an inhibitor. For ATP synthase inhibitor 2 (TFA), the IC50 value for the inhibition of Pseudomonas aeruginosa ATP synthase has been determined to be 10 μg/mL. medchemexpress.cominvivochem.comtargetmol.commedchemexpress.eumedchemexpress.eumedchemexpress.com This value indicates the concentration of the inhibitor required to reduce the activity of the ATP synthase enzyme by 50%.
Table 1: IC50 Value of ATP Synthase Inhibitor 2 (TFA)
| Target Enzyme | Organism | IC50 Value |
| ATP synthase | Pseudomonas aeruginosa | 10 μg/mL |
Concentration-Dependent Inhibition of ATP Synthesis
Research has demonstrated that the inhibitory effect of ATP synthase inhibitor 2 (TFA) on ATP synthesis is directly related to its concentration. Studies have shown that at a concentration of 128 μg/mL, ATP synthase inhibitor 2 (TFA) can completely inhibit the ATP synthesis activity of Pseudomonas aeruginosa. medchemexpress.commedchemexpress.comtargetmol.com This dose-dependent response underscores the direct relationship between the concentration of the inhibitor and its impact on the enzymatic function of ATP synthase.
Table 2: Concentration-Dependent Inhibition by ATP Synthase Inhibitor 2 (TFA)
| Concentration | Level of Inhibition of P. aeruginosa ATP Synthesis |
| 10 μg/mL | 50% inhibition (IC50) |
| 128 μg/mL | Complete inhibition |
Mechanistic Elucidation of Atp Synthase Inhibitor 2 Tfa Action
Target Specificity Towards Bacterial ATP Synthase
ATP synthase inhibitor 2 (TFA), also identified as Compound 22 in some studies, demonstrates notable inhibitory activity against the ATP synthase of Pseudomonas aeruginosa (PA). medchemexpress.comnih.gov This pathogenic bacterium is a significant cause of drug-resistant nosocomial infections, making the development of new, targeted antibiotics a critical area of research. nih.govresearchgate.netnih.gov ATP synthase, an essential enzyme for cellular bioenergetics in most organisms, has emerged as a promising target for novel antibiotics, spurred by the success of drugs like bedaquiline (B32110) against tuberculosis. nih.govresearchgate.netnih.gov
Research into a series of C1/C2 quinoline analogues, including ATP synthase inhibitor 2 (TFA), has been conducted to evaluate their efficacy against PA ATP synthase. nih.govresearchgate.net In vitro assays using inverted membrane vesicles from P. aeruginosa revealed that ATP synthase inhibitor 2 (TFA) is a potent inhibitor of the enzyme's synthesis activity. medchemexpress.comnih.gov The inhibitory concentration (IC50) for ATP synthase inhibitor 2 (TFA) was determined to be 10 μg/mL. medchemexpress.comresearchgate.netnih.gov At a concentration of 128 μg/mL, the compound was shown to completely inhibit the ATP synthesis activity of PA ATP synthase. medchemexpress.com Studies on this series of compounds indicated that bulky and hydrophobic substitutions at the C1 and C2 positions of the quinoline core are preferred for effective inhibition of the PA ATP synthase enzyme. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 10 μg/mL | medchemexpress.comresearchgate.netnih.gov |
| Concentration for Complete Inhibition | 128 μg/mL | medchemexpress.com |
A crucial aspect of developing antibiotics that target essential enzymes like ATP synthase is ensuring selectivity for the bacterial enzyme over its eukaryotic counterparts, such as mitochondrial ATP synthase, to minimize host toxicity. mdpi.com The structural and compositional differences between prokaryotic and eukaryotic ATP synthases provide a basis for this selective targeting. nih.govresearchgate.net Bacterial ATP synthases generally possess a simpler subunit structure compared to the more complex mitochondrial enzymes found in eukaryotes. nih.govelifesciences.org
For instance, the anti-tuberculosis drug bedaquiline effectively targets the mycobacterial ATP synthase without causing significant toxic effects on ATP production in mammalian cells. mdpi.com This selectivity is a key attribute for its clinical success. mdpi.com While specific comparative studies on the activity of ATP synthase inhibitor 2 (TFA) against eukaryotic ATP synthases are not detailed in the available literature, its development as a bacterial-specific agent implies that it is designed to exploit these structural differences. The goal of such targeted drug design is to achieve high potency against the bacterial pathogen while maintaining a low affinity for the host's mitochondrial ATP synthase, thereby ensuring a favorable therapeutic window.
Impact on Oxidative Phosphorylation Processes
Inhibition of ATP synthase has a direct and significant impact on cellular respiration. nih.gov The process of ATP synthesis is tightly coupled to the electron transport chain through the proton motive force. microbialcell.com When an inhibitor like ATP synthase inhibitor 2 (TFA) blocks the enzyme, it disrupts this coupling. nih.gov In mitochondria, such inhibition would lead to a decrease in ATP-linked respiration. nih.gov However, as a bacterial-selective inhibitor, ATP synthase inhibitor 2 (TFA) is expected to have a minimal direct effect on mitochondrial respiration in eukaryotic cells. This selectivity is fundamental to its potential as an antibiotic. The inhibition of the bacterial enzyme disrupts the pathogen's primary energy production pathway without impairing the host's mitochondrial function.
ATP synthase functions as a molecular motor, utilizing the electrochemical energy from a transmembrane proton gradient—the proton motive force—to drive the phosphorylation of ADP to ATP. microbialcell.comnih.gov The enzyme's F_o domain forms a proton channel through the membrane, and the passage of protons through this channel powers the rotation of a central stalk, which in turn induces conformational changes in the catalytic F_1 domain to synthesize ATP. mdpi.comelifesciences.org
ATP synthase inhibitor 2 (TFA), by targeting and blocking the function of the bacterial enzyme, directly interferes with this mechanism. nih.gov The inhibition prevents the translocation of protons through the F_o domain, effectively stalling the rotary motor. d-nb.info This cessation of proton flow uncouples the proton motive force from ATP synthesis, leading to a rapid depletion of the bacterial cell's primary energy currency and ultimately contributing to cell death. d-nb.info
Molecular Interactions and Putative Binding Sites on ATP Synthase Subunits
ATP synthase inhibitor 2 (TFA) belongs to the quinoline class of compounds. researchgate.netd-nb.info The mechanism of action for similar quinoline-based drugs, most notably bedaquiline, has been well-studied and provides a strong model for the binding of ATP synthase inhibitor 2 (TFA). d-nb.info Bedaquiline is known to target the membrane-embedded F_o domain of the ATP synthase, specifically binding to the oligomeric c-ring. mdpi.comd-nb.info
The putative binding site is located at the interface between the c-ring and subunit a. mdpi.comd-nb.info By binding to a conserved glutamate residue (Glu65 in M. tuberculosis) within the c-subunit, the inhibitor effectively locks the rotor, preventing its rotation. d-nb.info This action halts the entire mechanochemical cycle of the enzyme, blocking both proton translocation and subsequent ATP synthesis. mdpi.com Given that ATP synthase inhibitor 2 (TFA) is a quinoline derivative developed to inhibit P. aeruginosa ATP synthase, it is highly probable that it shares a similar binding mechanism, interacting with the c-subunit of the F_o motor to exert its inhibitory effect. d-nb.infounca-urcap.org Research on quinoline analogues for PA ATP synthase inhibition supports this, showing that bulky, hydrophobic substitutions at the C1/C2 positions—features of ATP synthase inhibitor 2 (TFA)—enhance inhibitory activity, consistent with binding within a hydrophobic, membrane-embedded site on the c-ring. nih.govresearchgate.net
Investigation of F0 and F1 Subunit Interactions
The ATP synthase enzyme is comprised of two main domains: the F0 subunit, which is embedded in the inner mitochondrial membrane and functions as a proton channel, and the F1 subunit, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis. youtube.com The intricate interplay between these subunits is essential for the enzyme's function, and various inhibitors exert their effects by targeting specific components of this molecular machinery.
Inhibitors that target the F0 subunit typically function by obstructing the proton channel, thereby preventing the influx of protons that drives the rotation of the c-ring and, consequently, ATP synthesis. patsnap.com A classic example is Oligomycin (B223565) , a macrolide antibiotic that binds to the c-subunit of the F0 domain. nih.govmdpi.com This binding event physically blocks the proton translocation pathway. nih.gov Similarly, Venturicidin , another macrolide, also targets the c-subunit, leading to an inhibition of both proton movement and ATP synthesis. nih.gov
Conversely, a diverse array of inhibitors targets the F1 subunit , interfering with the catalytic activity of the enzyme. These inhibitors can bind to various locations on the F1 domain, including the catalytic β subunits and the rotating central stalk composed of the γ, δ, and ε subunits. For instance, Aurovertin (B1171891) B is known to bind to the β subunit of the F1 domain, directly impeding the catalytic process of ATP production. patsnap.com The immunomodulatory compound Bz-423 exerts its inhibitory effect by binding to the oligomycin sensitivity-conferring protein (OSCP), a component that links the F0 and F1 domains. patsnap.comnih.gov
Polyphenolic compounds, such as Resveratrol (B1683913) , have been shown to interact with the F1 domain at the interface between the C-terminal part of the γ subunit and the βTP subunit. nih.govfrontiersin.org This interaction is significant as it directly affects the rotational mechanism of the γ subunit, which is crucial for the conformational changes in the β subunits required for ATP synthesis and release. frontiersin.org
Below is a table summarizing the interactions of various inhibitors with the F0 and F1 subunits of ATP synthase.
| Inhibitor | Target Subunit(s) | Domain | General Mechanism of Action |
| Oligomycin | c-subunit | F0 | Blocks the proton channel. patsnap.comnih.gov |
| Venturicidin | c-subunit | F0 | Inhibits proton translocation. nih.gov |
| Aurovertin B | β subunit | F1 | Inhibits catalytic activity. patsnap.com |
| Bz-423 | OSCP | F1/Linker | Interferes with the link between F0 and F1. patsnap.comnih.gov |
| Resveratrol | γ and β subunits | F1 | Blocks the rotation of the γ subunit. nih.govfrontiersin.org |
Potential for Allosteric Modulation of Enzyme Activity
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) to a site other than the enzyme's active site. microbenotes.com This binding event induces a conformational change in the enzyme, which in turn alters its catalytic efficiency. microbenotes.com In the context of ATP synthase, allosteric inhibition provides a sophisticated mechanism for controlling ATP production and hydrolysis.
The action of inhibitors like Resveratrol can be viewed through the lens of allosteric modulation. By binding to a site at the interface of the γ and β subunits, Resveratrol does not directly compete with the substrates (ADP and inorganic phosphate) at the catalytic sites on the β subunits. nih.govfrontiersin.org Instead, its binding obstructs the rotational movement of the γ subunit. frontiersin.org This rotational movement is essential for the "binding change mechanism" of ATP synthesis, where the three catalytic sites on the β subunits cycle through "open," "loose," and "tight" conformations to bind substrates, synthesize ATP, and release the product. youtube.com By preventing this rotation, Resveratrol allosterically inhibits the catalytic activity of the enzyme.
The natural inhibitor protein, IF1 , provides another clear example of allosteric regulation. IF1 binds to a complex site within the F1 domain, primarily at the interface of the α and β subunits, and also interacts with the γ subunit. pnas.org This binding does not occur at the catalytic site itself but rather locks the enzyme in a conformation that is incapable of ATP hydrolysis. pnas.org This is a physiologically important mechanism to prevent the wasteful depletion of ATP when the proton gradient across the inner mitochondrial membrane dissipates. frontiersin.org
The concept of allosteric inhibition is further supported by the action of compounds that bind to regions distant from the catalytic sites yet effectively halt enzyme function. The binding of Bz-423 to the OSCP is another such example, where interaction with a component of the peripheral stalk induces a change that is transmitted to the catalytic core, leading to inhibition. nih.gov
The table below outlines the principles of allosteric modulation by select ATP synthase inhibitors.
| Inhibitor/Modulator | Allosteric Binding Site | Conformational Change/Effect | Impact on Enzyme Activity |
| Resveratrol | Interface of γ and β subunits | Prevents rotation of the central γ stalk. frontiersin.org | Inhibition of ATP synthesis. nih.gov |
| IF1 (Inhibitor Protein) | α-β subunit interface and γ subunit | Locks the enzyme in an inactive conformation. pnas.org | Inhibition of ATP hydrolysis. frontiersin.org |
| Bz-423 | OSCP subunit | Transmits inhibitory signal to the catalytic core. nih.gov | Inhibition of ATP synthase activity. patsnap.com |
Cellular and Bioenergetic Consequences of Atp Synthase Inhibitor 2 Tfa Activity
Alterations in Intracellular ATP Levels
The fundamental function of ATP synthase is to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation. patsnap.comnih.gov By directly inhibiting this enzyme, ATP synthase inhibitor 2 (TFA) fundamentally disrupts this process. This inhibition leads to a significant reduction in the cell's ability to generate ATP from ADP and inorganic phosphate (B84403). patsnap.com Consequently, a primary and direct outcome of the inhibitor's activity is a decrease in intracellular ATP concentrations. patsnap.comelifesciences.org This depletion of ATP can trigger an energy crisis within the cell, affecting numerous ATP-dependent cellular processes. patsnap.com
In specific research on the bacterium Pseudomonas aeruginosa, ATP synthase inhibitor 2 (TFA) has been shown to completely halt ATP synthesis activity at sufficient concentrations. medchemexpress.comtargetmol.com While direct studies on eukaryotic cells are not specified, the universal mechanism of ATP synthase suggests a similar, potent reduction in ATP levels would occur. nih.gov
Metabolic Reprogramming in Inhibited Cells
Cells faced with a deficit in ATP production from oxidative phosphorylation must adapt their metabolic pathways to survive. This forced adaptation is known as metabolic reprogramming. nih.govthno.org Inhibition of ATP synthase is a potent trigger for such a metabolic shift.
Shifts in Glycolytic Flux and Substrate Utilization
With oxidative phosphorylation compromised by ATP synthase inhibition, cells often increase their reliance on glycolysis to generate ATP. thno.orgplos.org This metabolic pivot, known as the "glycolytic switch," involves an upregulation in the rate of glucose uptake and its conversion to pyruvate, and subsequently lactate, to produce ATP through substrate-level phosphorylation. elifesciences.orgthno.org This shift is a compensatory mechanism to maintain cellular energy levels when mitochondrial ATP production is impaired. csic.es Therefore, cells treated with an ATP synthase inhibitor like Compound 22 would be expected to exhibit an increased glycolytic flux. thno.org This reprogramming ensures that the cell can continue to meet its energy demands, albeit less efficiently than through oxidative phosphorylation. plos.org
Influence on Cellular Redox State and NADH/NAD+ Ratios
The electron transport chain (ETC) and ATP synthesis are tightly coupled processes that significantly influence the cellular redox state, particularly the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The ETC utilizes NADH as a primary electron donor, oxidizing it to NAD+. When ATP synthase is inhibited, the proton gradient across the inner mitochondrial membrane can increase, leading to a slowdown or "backing up" of the ETC.
This disruption can lead to a decreased rate of NADH oxidation, causing an accumulation of NADH and a corresponding decrease in the available pool of NAD+. nih.gov This shift results in an increased NADH/NAD+ ratio. nih.gov An altered NADH/NAD+ balance has widespread consequences for cellular metabolism, as many key enzymatic reactions, including steps in glycolysis and the TCA cycle, are dependent on the availability of NAD+. elifesciences.org
Effects on Mitochondrial Bioenergetics and Function
The inhibition of ATP synthase has profound and direct effects on the bioenergetic functions of mitochondria.
Modulation of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the ETC. frontiersin.org ATP synthase utilizes the flow of these protons back into the matrix to drive ATP synthesis. When ATP synthase is blocked by an inhibitor, this pathway for proton reentry is closed. As the ETC may initially continue to pump protons, their inability to return through ATP synthase leads to an accumulation of positive charge in the intermembrane space, resulting in an increase, or hyperpolarization, of the mitochondrial membrane potential. researchgate.netfrontiersin.org However, this state is often transient, as the hyperpolarization can itself inhibit the ETC, and prolonged disruption can lead to a collapse of the membrane potential. nih.gov
Interplay with Mitochondrial Permeability Transition Pore (mPTP) Activity
Recent evidence suggests a close structural and functional relationship between ATP synthase and the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. cam.ac.uktandfonline.comnih.gov It has been proposed that under certain conditions, such as high calcium levels and oxidative stress, components of the ATP synthase, particularly the c-subunit ring, can contribute to the formation of the mPTP. cam.ac.uktandfonline.com
The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death. cam.ac.uktandfonline.com By altering the conformational state of ATP synthase and causing mitochondrial hyperpolarization and potential increases in reactive oxygen species, an inhibitor could indirectly influence the opening of the mPTP. However, direct evidence linking ATP synthase inhibitor 2 (TFA) specifically to mPTP modulation is not currently available.
Data Table: Research Findings on ATP Synthase Inhibition
| Parameter | Effect of ATP Synthase Inhibition | Mechanism/Reason | References |
| Intracellular ATP | Decrease | Direct blockage of ATP production via oxidative phosphorylation. | patsnap.comelifesciences.org |
| Glycolytic Flux | Increase | Compensatory mechanism to produce ATP when mitochondrial synthesis is blocked. | thno.orgplos.org |
| NADH/NAD+ Ratio | Increase | Reduced oxidation of NADH by the stalled electron transport chain. | nih.gov |
| Mitochondrial Membrane Potential | Increase (Hyperpolarization) | Blockage of proton influx through ATP synthase while proton pumping by ETC may continue. | researchgate.netfrontiersin.org |
| mPTP Opening | Potential Modulation | Structural link to ATP synthase; influenced by membrane potential and oxidative stress. | cam.ac.uktandfonline.comnih.gov |
Intrinsic Bioactivity of the Trifluoroacetate Tfa Counterion in Research Contexts
Recognition of Trifluoroacetate (B77799) as a Biologically Active Entity
The long-held view of trifluoroacetate (TFA) as an inert counterion has been definitively overturned by research demonstrating its inherent biological activity. biorxiv.orgbiorxiv.org TFA is now recognized as a bioactive entity that can produce significant biological effects across various experimental models, including multiple strains of mice and cultured human and rat liver cells. biorxiv.orgbiorxiv.org Its presence is not trivial, as TFA is found as a counterion in numerous synthetic peptides used in preclinical research and even in some FDA-approved peptide therapeutics like bivalirudin (B194457) and corticorelin. biorxiv.orgmdpi.com
The biological effects of TFA can be complex and dose-dependent. Studies have reported seemingly contradictory outcomes, where TFA at low nanomolar (nM) concentrations was found to inhibit the proliferation of cells such as osteoblasts and chondrocytes. researchgate.netgenscript.com Conversely, other research has shown that TFA can stimulate cell growth and enhance protein synthesis at higher, micromolar (µM) to millimolar (mM) concentrations. genscript.com This recognition of TFA's bioactivity is critical, as its overlooked effects could have contributed to or confounded the interpretation of countless studies involving synthetic peptides. biorxiv.org
Modulation of Cellular Receptors and Ion Channels by TFA
Beyond general effects on cell growth, TFA has been shown to specifically interact with and modulate the function of cellular receptors and ion channels. Research has identified TFA as a selective allosteric modulator of the glycine (B1666218) receptor (GlyR), a member of the cys-loop receptor family. nih.gov TFA was found to reversibly modulate responses at GlyR, an effect that was not observed at other cys-loop receptors, indicating a degree of specificity in its action. nih.gov
Further investigation revealed that TFA exhibits differential modulation of GlyR subtypes. nih.gov For instance, at a concentration of 100 μM, TFA had a more pronounced effect on heteromeric α1β glycine receptors compared to homomeric α1 GlyRs. nih.gov The modulatory action of TFA is not limited to the GlyR; a separate study demonstrated that TFA can also reversibly activate ATP-sensitive potassium (KATP) channels in ventricular myocytes. nih.gov These findings underscore that TFA is not merely altering membrane integrity but can act as a specific modulator of distinct ion channel proteins. nih.gov
Table 1: Effects of Trifluoroacetate (TFA) on Glycine Receptor (GlyR) Subtypes
| Receptor Subtype | TFA Concentration | Observed Effect | Reference |
|---|---|---|---|
| Homomeric α1 GlyR | 100 μM - 3 mM | Reversible modulation of responses | nih.gov |
Induction of Specific Intracellular Pathways by TFA (e.g., Peroxisome Proliferation)
A significant mechanism underlying the bioactivity of TFA is its ability to induce specific intracellular signaling pathways, most notably peroxisome proliferation. biorxiv.orgbiorxiv.org Mechanistic studies, employing a wide array of techniques such as RNA-seq, western blotting, metabolomics, and proteomics, have established that TFA activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). biorxiv.orgbiorxiv.orgresearchgate.netelifesciences.org
The activation of PPAR-α by TFA initiates a cascade of downstream events, including changes in the expression of genes and the activity of enzymes associated with peroxisome proliferation and fatty acid metabolism. biorxiv.org A functional assay for peroxisome proliferation, the measurement of palmitoyl-CoA oxidation activity, was shown to increase in rat FAO cells following TFA treatment. biorxiv.org These effects have been confirmed both in vivo in various mouse models and in vitro in cultured liver cells. biorxiv.org Interestingly, rodent liver cells appear to be more sensitive to TFA-induced peroxisome proliferation than human liver cells. biorxiv.org This pathway activation has tangible physiological consequences, such as the observed reduction of plasma cholesterol, triglycerides, and the development of atherosclerotic lesions in mice treated with TFA. biorxiv.orgbiorxiv.org
Table 2: Research Findings on TFA-Induced Peroxisome Proliferation
| Experimental System | Key Finding | Mechanism | Reference |
|---|---|---|---|
| LDLr-/- Mice on High-Fat Diet | Reduced plasma cholesterol, triglycerides, and atherosclerosis | Activation of PPAR-α | biorxiv.orgbiorxiv.org |
| Cultured Rat FAO Liver Cells | Increased palmitoyl-CoA oxidation activity | Activation of PPAR-α | biorxiv.org |
| Cultured Human HepG2 Liver Cells | No significant change in gene expression or enzyme activity | Lower sensitivity than rodent cells | biorxiv.org |
Implications for Experimental Design and Interpretation in Biological Assays
The recognition of TFA's intrinsic bioactivity has profound implications for the design of experiments and the interpretation of results in biological assays involving synthetic peptides. researchgate.netnih.gov The presence of TFA as a counterion can act as a significant confounding variable, where observed phenotypic changes could be wrongly attributed solely to the peptide of interest. biorxiv.orgbiorxiv.org These effects may be caused or influenced by the TFA counterion itself. biorxiv.org
This can lead to experimental variability, false-positive signals, or diminished effects in various peptide-based assays. genscript.com For example, a study might conclude that a purified peptide inhibits cell growth, when in reality the effect is due to the contaminating TFA. researchgate.net It is therefore crucial for researchers to consider the potential contributions of counterions to the observed biological effects. researchgate.netnih.gov To mitigate this, it is often recommended to exchange the TFA counterion for a more biologically inert salt, such as hydrochloride or acetate, prior to conducting biological assessments. mdpi.comgenscript.com Ultimately, the choice of counterion should be carefully considered and potentially optimized for each peptide and experimental system to ensure that the observed biological activity is accurately attributed to the peptide itself. nih.gov
Comparative Analysis with Established Atp Synthase Inhibitors
Differentiation from Endogenous Regulators (e.g., ATPase Inhibitory Factor 1, IF1)
The primary distinction between ATP synthase inhibitor 2 (TFA) and the endogenous regulator ATPase Inhibitory Factor 1 (IF1) lies in their origin, regulation, and physiological role.
Origin and Target: ATP synthase inhibitor 2 (TFA) is a synthetic compound developed to target bacterial ATP synthase, specifically in P. aeruginosa. medchemexpress.comtargetmol.com In contrast, IF1 is a naturally occurring, nuclear-encoded mitochondrial protein that acts as a physiological regulator of mammalian ATP synthase. wikipedia.orgnih.gov
Regulatory Mechanism: The inhibitory activity of IF1 is highly regulated, notably by pH. nih.gov Under ischemic conditions where the mitochondrial matrix becomes more acidic (pH below 6.7), IF1 forms an active dimeric state that binds to the F1 catalytic domain of ATP synthase, preventing the wasteful hydrolysis of ATP. wikipedia.orgnih.gov At higher pH, IF1 forms inactive oligomers. wikipedia.org Furthermore, its activity is modulated by phosphorylation; a mitochondrial protein kinase A can phosphorylate IF1, which hampers its interaction with the ATP synthase. nih.govmdpi.com ATP synthase inhibitor 2 (TFA), as a synthetic drug, is not subject to such intricate physiological regulation.
Function: The main role of IF1 is to prevent ATP depletion when the mitochondrial membrane potential collapses, thus acting as a protective mechanism. nih.gov While it was historically considered a unidirectional inhibitor of ATP hydrolysis, recent evidence suggests it can inhibit both the synthetic and hydrolytic functions of the enzyme by binding to the F1 domain's α/β subunit interface. nih.govmdpi.comresearchgate.net ATP synthase inhibitor 2 (TFA) is designed purely as an inhibitor to disrupt bacterial energy metabolism. medchemexpress.com
Comparison with Other Classes of Synthetic and Natural Inhibitors
ATP synthase inhibitor 2 (TFA) can be compared with several classes of inhibitors that target different subunits and employ distinct mechanisms.
Polyketides are a class of natural products known for their potent inhibitory effects on ATP synthase.
Oligomycin (B223565): This 26-membered macrolide, produced by Streptomyces species, is a classical inhibitor that targets the F0 domain of ATP synthase. youtube.comnih.govnih.gov It specifically binds to the c-subunit ring, physically blocking the proton channel and thereby halting proton translocation necessary for ATP synthesis. youtube.comtoku-e.comresearchgate.netpatsnap.com This mechanism differs fundamentally from inhibitors that target the catalytic F1 domain.
Aurovertin (B1171891) and Citreoviridin: These fungal mycotoxins both target the catalytic F1 domain but have distinct characteristics. nih.govpatsnap.com Aurovertin binds to the β-subunit and acts as a mixed, noncompetitive inhibitor that inhibits ATP synthesis more potently than ATP hydrolysis. nih.govnih.govfrontiersin.org Citreoviridin, a structurally similar compound, also binds to the β-subunit but at a different site, acting as a noncompetitive inhibitor. nih.govnih.govresearchgate.net The binding of these inhibitors to the catalytic core prevents the conformational changes required for ATP synthesis. creative-biolabs.com While the precise target subunit of ATP synthase inhibitor 2 (TFA) is not specified in available research, its classification as a bacterial-specific inhibitor contrasts with these polyketides which affect mitochondrial ATP synthase. medchemexpress.comtargetmol.com
Bedaquiline (B32110) is a synthetic diarylquinoline antibiotic that represents a significant advancement in treating multidrug-resistant tuberculosis.
Mechanism of Bedaquiline: Bedaquiline's primary mechanism is the inhibition of mycobacterial ATP synthase. drugbank.comnih.govnewtbdrugs.org It binds to the c-subunit ring within the membrane-embedded F0 domain, stalling the rotation of the rotor and thereby blocking ATP synthesis. drugbank.comnih.govmdpi.com This mode of action is highly specific to mycobacterial enzymes, although some inhibition of human mitochondrial ATP synthase has been noted at higher concentrations. mdpi.com Some studies also suggest that at high concentrations, bedaquiline may act as an uncoupler of the proton motive force or interact with the ε-subunit. nih.govembopress.org
Comparison: Like Bedaquiline, ATP synthase inhibitor 2 (TFA) is a synthetic compound targeting a bacterial ATP synthase. medchemexpress.com However, it is directed against P. aeruginosa, not Mycobacterium tuberculosis. While both likely function by disrupting bacterial energy production, their specific binding sites and the conformational changes they induce may differ, reflecting the structural variations in ATP synthase across different bacterial species.
Polyphenols are natural compounds found in plants with a range of biological activities, including the inhibition of ATP synthase.
Mechanism of Resveratrol (B1683913) and Piceatannol: These stilbenoids inhibit both ATP synthesis and hydrolysis. nih.govnih.gov Structural studies show they bind to a common hydrophobic pocket located at the interface between the C-terminal tip of the γ-subunit and the βTP-subunit within the F1 domain. nih.govresearchgate.netrcsb.org By occupying this site, which acts as a bearing for the rotating central stalk, they physically block the rotation of the γ-subunit, which is essential for the catalytic cycle. nih.govresearchgate.net Piceatannol has been shown to be a more potent inhibitor of E. coli ATP synthase than resveratrol. mdpi.comnih.gov
Comparison: The mechanism of these polyphenols, which involves stalling the F1 motor's central stalk, is distinct from F0-targeting inhibitors like Oligomycin and Bedaquiline. While ATP synthase inhibitor 2 (TFA) also inhibits ATP synthesis, its interaction site within the P. aeruginosa ATP synthase complex has not been publicly detailed, making a direct mechanistic comparison difficult. However, the specificity of ATP synthase inhibitor 2 (TFA) for a bacterial enzyme contrasts with the broader activity of polyphenols, which can inhibit mitochondrial ATP synthase. medchemexpress.comnih.govaacrjournals.org
Diversity in Inhibitory Mechanisms and Target Subunit Interactions
The inhibition of ATP synthase is achieved through a remarkable diversity of mechanisms targeting different components of this molecular machine. Inhibitors can be broadly classified based on their target domain: the membrane-embedded F0 proton channel or the catalytic F1 domain. Within these domains, inhibitors demonstrate further specificity for individual subunits, leading to distinct functional outcomes. For instance, blocking the F0 proton channel (Oligomycin, Bedaquiline) is mechanistically different from inhibiting the catalytic activity of the F1 β-subunits (Aurovertin, Citreoviridin) or jamming the F1 motor's rotation by binding to the γ-β interface (Resveratrol, Piceatannol).
ATP synthase inhibitor 2 (TFA) adds to this diversity as a species-specific synthetic inhibitor targeting P. aeruginosa, though its precise molecular interaction site remains to be fully elucidated. medchemexpress.com This specificity is crucial for developing antimicrobials that minimize effects on the host's mitochondrial enzymes.
Table 1: Comparative Analysis of ATP Synthase Inhibitors
Table 2: Compound Names
Advanced Methodological Approaches in Atp Synthase Inhibitor Research
Biochemical Assays for Enzyme Kinetics and Inhibition Characterization
To understand how a compound like ATP synthase inhibitor 2 (TFA) affects the enzyme's function at a molecular level, a variety of biochemical assays are employed. These in vitro tests use purified enzymes or mitochondrial/bacterial membrane preparations to quantify enzyme kinetics and inhibition profiles. numberanalytics.com
A common method involves an NADH-coupled ATP-regenerating system, where the ATPase activity of the F1 subcomplex is measured spectrophotometrically. oup.comnih.gov The rate of ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. abcam.com Another approach is the in-gel ATPase activity assay, which allows for the direct detection of ATP hydrolysis within a polyacrylamide gel following electrophoresis. nih.gov This method is particularly useful for screening the effects of different detergents on enzyme stability and activity. nih.gov
More advanced fluorescence-based assays using inverted membrane vesicles (IMVs) can distinguish between inhibitors of the electron transport chain and ATP synthase. biorxiv.org In this system, ATP-driven proton pumping into the vesicles causes acidification, which is monitored by a fluorescent probe. An ATP synthase inhibitor like bedaquiline (B32110) prevents this acidification, providing a direct measure of its inhibitory effect on proton translocation coupled to ATP hydrolysis. biorxiv.org
| Assay Type | Principle | Key Measurement | Reference |
|---|---|---|---|
| NADH-Coupled Spectrophotometric Assay | The hydrolysis of ATP to ADP is enzymatically coupled to the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm. | Rate of ATP hydrolysis (ATPase activity). | oup.comabcam.com |
| In-Gel ATPase Activity Assay | Following native gel electrophoresis, the gel is incubated with ATP. A lead phosphate (B84403) precipitate forms where ATP is hydrolyzed, indicating the location of active ATP synthase. | Direct visualization of ATPase activity; useful for assessing enzyme stability and subcomplex activity. | nih.gov |
| IMV Acidification Assay | ATP-driven proton pumping by ATP synthase into inverted membrane vesicles (IMVs) is measured via quenching of a fluorescent pH-sensitive dye. | Inhibition of ATP-driven proton translocation. Can distinguish ATP synthase inhibitors from ETC inhibitors. | biorxiv.org |
| Luciferase-Based ATP Synthesis Assay | The amount of ATP synthesized by reconstituted ATP synthase in liposomes is quantified using the light-producing luciferin/luciferase reaction. | Rate of ATP synthesis. | nih.gov |
Cellular Assays for Assessing Metabolic Phenotypes
Extracellular flux analysis is a cornerstone technique for assessing cellular metabolism in real-time. biorxiv.org By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can determine the relative contributions of oxidative phosphorylation (OXPHOS) and glycolysis to cellular energy production. biorxiv.orgelifesciences.org The addition of specific inhibitors in sequence—such as the ATP synthase inhibitor oligomycin (B223565), the uncoupler FCCP, and ETC inhibitors rotenone (B1679576) and antimycin A—allows for the detailed dissection of mitochondrial function. biorxiv.org Inhibition of ATP synthase by a test compound would be expected to cause a sharp drop in OCR. oncotarget.com
Direct measurement of cellular ATP levels, often through bioluminescence-based assays, confirms the functional consequence of ATP synthase inhibition. oncotarget.comnih.gov A significant drop in ATP levels in cells treated with an inhibitor, particularly under conditions forcing reliance on OXPHOS (e.g., galactose media), provides strong evidence of on-target activity. oncotarget.com Furthermore, the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of the inhibitor to the ATP synthase complex within intact cells. oncotarget.comunife.it This assay is based on the principle that a protein's thermal stability increases when a ligand is bound. oncotarget.com
| Assay Type | Principle | Key Readout(s) | Reference |
|---|---|---|---|
| Extracellular Flux Analysis (e.g., Seahorse) | Real-time measurement of oxygen and proton concentrations in the medium surrounding adherent cells to determine metabolic rates. | Oxygen Consumption Rate (OCR) for OXPHOS; Extracellular Acidification Rate (ECAR) for glycolysis. | biorxiv.orgnih.gov |
| Cellular ATP Quantification | ATP is measured using a luciferase/luciferin reaction that produces light in proportion to the amount of ATP present. | Total cellular ATP concentration. | oncotarget.comnih.gov |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in response to ligand binding in cells or cell lysates. | Evidence of direct physical interaction between the inhibitor and ATP synthase in a cellular context. | oncotarget.com |
| Mitochondrial Membrane Potential (MMP) Measurement | Fluorescent dyes that accumulate in mitochondria based on the membrane potential (e.g., TMRM, JC-1) are used to assess mitochondrial health. | Inhibition of ATP synthase can lead to hyperpolarization of the mitochondrial membrane. | frontiersin.orgfrontiersin.org |
Structural Biology Techniques for Resolving Inhibitor-Bound Complexes
Understanding the precise molecular interactions between an inhibitor and ATP synthase is crucial for rational drug design and optimization. Structural biology techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography, provide atomic-level resolution of the enzyme-inhibitor complex.
Cryo-EM has become a dominant technique for studying large and flexible membrane protein complexes like ATP synthase. pnas.org It has been successfully used to determine the structures of mitochondrial ATP synthase from various species, often in complex with natural inhibitors like IF1. pnas.orgelifesciences.org These studies have revealed how inhibitors can lock the enzyme in a non-productive rotational state. elifesciences.org For a novel inhibitor like ATP synthase inhibitor 2 (TFA), cryo-EM could be used to visualize its binding pocket on the P. aeruginosa enzyme, identify the specific amino acid residues it interacts with, and reveal any conformational changes it induces.
X-ray crystallography, while often more challenging for large membrane complexes, has provided foundational high-resolution structures of the F1 catalytic domain bound to inhibitors. nih.govmicrobialcell.com These crystal structures have been instrumental in elucidating the binding-change mechanism and how inhibitors can interfere with this process. microbialcell.com
Computational Chemistry Approaches for Molecular Modeling and Docking
Computational chemistry provides powerful in silico tools to predict and analyze inhibitor binding, complementing experimental approaches. These methods are particularly valuable for screening large libraries of potential inhibitors and for understanding structure-activity relationships. researchgate.net
The typical computational workflow begins with obtaining a 3D structure of the target protein, either from experimental methods like cryo-EM or, if unavailable, through homology modeling using the structure of a related protein as a template. plos.org Once a model of the target, such as P. aeruginosa ATP synthase, is available, molecular docking can be performed. Docking algorithms predict the preferred binding pose and affinity (binding energy) of a ligand within the target's binding site. plos.orgnih.govschrodinger.com
Following docking, molecular dynamics (MD) simulations are often used to refine the predicted binding pose and assess the stability of the protein-ligand complex over time. plos.org MD simulations model the movements of atoms and molecules, providing insights into the dynamic interactions between the inhibitor and the enzyme, which can confirm the stability of the binding mode. plos.orgnottingham.ac.uk
| Technique | Purpose | Typical Workflow Step | Reference |
|---|---|---|---|
| Homology Modeling | To generate a 3D structural model of a protein when only its amino acid sequence is known. | Initial step if no experimental structure is available. | plos.org |
| Molecular Docking | To predict the binding orientation and affinity of a small molecule inhibitor to its protein target. | Used for virtual screening of compound libraries and predicting binding modes. | plos.orgnih.gov |
| Molecular Dynamics (MD) Simulation | To simulate the physical movements of atoms and molecules to assess the stability of the inhibitor-protein complex. | Validation step to confirm the stability of the docked pose over time. | plos.orgnottingham.ac.uk |
| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features necessary for a molecule to have a specific biological activity. | Can be used for virtual screening when a set of known active ligands is available. | plos.org |
Global Omics Profiling (Proteomics, Metabolomics) to Elucidate Downstream Effects
Inhibiting a central metabolic enzyme like ATP synthase has wide-ranging consequences for the cell. Global "omics" technologies, such as proteomics and metabolomics, provide a systems-level view of these downstream effects, revealing changes in protein expression, signaling pathways, and metabolic networks. wikipedia.org
Proteomics analyzes the entire protein complement of a cell or tissue. Quantitative proteomics can reveal how the abundance of thousands of proteins changes in response to an inhibitor. nih.gov A specialized branch, phosphoproteomics , focuses specifically on changes in protein phosphorylation, a key mechanism of signal transduction. For example, studies on other ATP synthase inhibitors have shown that they can trigger phosphorylation cascades involving kinases like CK2, ultimately affecting processes like programmed cell death. nih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells. By profiling hundreds of metabolites simultaneously, this approach can create a detailed snapshot of the metabolic state of a cell. Following treatment with an ATP synthase inhibitor, metabolomics can identify the accumulation of upstream metabolites and the depletion of downstream products, revealing how the cell attempts to adapt to the energy crisis. nih.gov For instance, studies on cells lacking the natural inhibitor IF1 showed profound changes in purine (B94841) metabolism, leading to the accumulation of adenosine (B11128). nih.gov Such analyses could uncover unexpected vulnerabilities or resistance mechanisms in pathogens like P. aeruginosa when treated with ATP synthase inhibitor 2 (TFA).
Integrated multi-omics approaches, combining proteomics and metabolomics, offer a comprehensive understanding of the cellular response to ATP synthase inhibition, linking changes in protein expression and signaling to functional alterations in metabolic pathways. nih.govnih.gov
Future Research Trajectories for Atp Synthase Inhibitor 2 Tfa
Exploration of Broader Antimicrobial Spectrum and Potency Optimization
A primary goal for the future is to determine the full range of bacteria that can be targeted by ATP synthase inhibitors and to make these inhibitors more powerful. While ATP synthase inhibitor 2 (TFA) has shown activity against Pseudomonas aeruginosa, with an IC50 of 10 μg/mL and complete inhibition of ATP synthesis at 128 μg/mL, the potential against other pathogens is an active area of research. medchemexpress.cominvivochem.com The enzyme ATP synthase is a promising target because it is essential for energy metabolism in many bacteria. nih.govmdpi.com
Research into other inhibitors has revealed a broad spectrum of activity. For instance, certain venom peptides can inhibit the ATP synthase of both Gram-positive Staphylococcus epidermidis and Gram-negative Escherichia coli. mdpi.com Similarly, the drug bedaquiline (B32110) is highly effective against Mycobacterium tuberculosis. nih.gov The discovery of new inhibitors like the tetrahydronaphthalene amides (THNAs) has yielded compounds with potent activity against M. tuberculosis, in some cases with a minimum inhibitory concentration (MIC90) below 1 μg/mL. researchgate.net
Optimizing the potency of these inhibitors is a key focus of medicinal chemistry. This involves making precise changes to the chemical structure of the inhibitor to improve its effectiveness. For example, in one study, adding a methyl group to a secondary amide in a furan-2-carboxyamide inhibitor series resulted in an eight-fold improvement in biochemical potency. nih.gov Another study on inhibitors for the enzyme MK2, which is not ATP synthase, demonstrated that substituting a secondary amide with an alkyl group could significantly improve potency. nih.gov The process involves creating and testing many variations of a lead compound to find the most effective version. researchgate.netnih.gov This hit-to-lead optimization has successfully turned initial discoveries into compounds with significant improvements in both biochemical and cellular potency. nih.gov
| Inhibitor Class/Compound | Target Organism(s) | Potency/Activity |
| ATP synthase inhibitor 2 (TFA) | Pseudomonas aeruginosa | IC50 = 10 μg/mL medchemexpress.cominvivochem.com |
| ATP Synthesis-IN-1 | Pseudomonas aeruginosa | IC50 = 11.1μg mL targetmol.com |
| ATP Synthesis-IN-2 | Pseudomonas aeruginosa | IC50 = 0.7 μg mL targetmol.com |
| Bedaquiline (TMC207) | Mycobacterium tuberculosis | MIC99 = 0.03 μg/ml (54 nM) embopress.org |
| Tetrahydronaphthalene amides (THNAs) | Mycobacterium tuberculosis | MIC90 <1 μg/mL (for select compounds) researchgate.net |
| Animal Venom Peptides (e.g., from Montivipera bornmuelleri) | Staphylococcus epidermidis, Escherichia coli | Inhibition at 100–150 µg/mL mdpi.com |
| Epigallocatechin gallate (EGCG) | Mycobacterium tuberculosis | MIC50 = 4.25 µM mdpi.com |
Investigation of Synergistic Effects in Combination Research Strategies
A highly promising area of future research is the use of ATP synthase inhibitors in combination with other antimicrobial drugs. This approach can lead to synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects. researchgate.net Combination therapies are being actively studied to enhance the effectiveness of existing antibiotics and combat the rise of drug-resistant bacteria. mdpi.com
One successful example involves combining ATP synthase inhibitors with polymyxins to treat Staphylococcus aureus infections. S. aureus is naturally resistant to polymyxins, but inhibiting its ATP synthase makes it vulnerable. asm.org The use of the ATP synthase inhibitor oligomycin (B223565) A, for instance, significantly increased the ability of polymyxin (B74138) B to kill S. aureus. asm.org Similarly, the inhibitor resveratrol (B1683913) has been shown to make S. aureus 16-fold more susceptible to the aminoglycoside gentamicin (B1671437). mdpi.com
In the treatment of tuberculosis, combination therapy is critical. The ATP synthase inhibitor bedaquiline is a cornerstone of treatment for drug-resistant M. tuberculosis. mdpi.com Research has shown that combining bedaquiline with other drugs, such as the GlnA1 synthetase inhibitor, can lead to potent killing of the mycobacteria. mdpi.com Studies have also explored triple combinations; for example, bedaquiline combined with telacebec (B1166443) and clofazimine (B1669197) was found to be more lethal to M. tuberculosis than a standard two-drug regimen. researchgate.net These findings highlight the potential for ATP synthase inhibitors to be key components in powerful, multi-drug strategies against challenging pathogens. researchgate.net
| ATP Synthase Inhibitor | Combination Drug(s) | Target Organism | Observed Effect |
| Oligomycin A | Polymyxin B | Staphylococcus aureus | Increased polymyxin-mediated killing asm.org |
| Resveratrol | Gentamicin | Staphylococcus aureus | 16-fold increase in susceptibility to gentamicin mdpi.com |
| Bedaquiline | Telacebec, Clofazimine | Mycobacterium tuberculosis | More lethal than standard two-drug combinations researchgate.net |
| Bedaquiline | GlnA1 synthetase inhibitor | Mycobacterium tuberculosis | Potent synergistic killing of M. tb mdpi.com |
| XBD-258 | Rifampicin, Isoniazid, PA-824 | Mycobacterium tuberculosis | Delayed but sustained killing and prevention of resistance researchgate.net |
Further Elucidation of Structure-Activity Relationships for Enhanced Specificity
Research has already identified key structural features that determine an inhibitor's effectiveness. For example, studies on a series of furan-2-carboxyamide inhibitors found that certain chemical groups were essential for binding to the target enzyme. nih.gov In another study on Hsp90 inhibitors, it was found that both the specific amino acid residues and their 3D orientation were critical for binding; changing from an L-amino acid to a D-amino acid at a key position dramatically reduced the inhibitor's binding ability. acs.org
For ATP synthase inhibitors specifically, the goal is to target unique features of the bacterial enzyme. mdpi.com Bedaquiline, for example, achieves its selectivity by binding to the c-subunit of the mycobacterial ATP synthase, a site that differs from its human counterpart. mdpi.com Similarly, the inhibitor resveratrol binds to a specific pocket between the γ and β subunits of the enzyme. asm.org By systematically modifying different parts of an inhibitor molecule—such as adding or changing chemical groups—and measuring the effect on potency and specificity, researchers can build a detailed map of the SAR. nih.gov This allows for the rational design of new compounds with improved therapeutic profiles, such as enhanced selectivity and better pharmacokinetic properties. researchgate.netnih.gov
Understanding Adaptations in ATP Synthase Regulation in Response to Inhibitor Pressure
When bacteria are exposed to an inhibitor, they can develop resistance. Understanding how they adapt is critical for creating drugs that remain effective over time. A key area of future research is to investigate how the regulation of ATP synthase changes under the "pressure" of an inhibitor.
One of the primary adaptation mechanisms is genetic mutation. In Mycobacterium tuberculosis, resistance to the ATP synthase inhibitor bedaquiline can arise from specific point mutations in the atpE gene. nih.gov This gene codes for the c-subunit of the ATP synthase, which is the direct target of the drug. These mutations change the structure of the binding site, preventing the inhibitor from attaching effectively. Interestingly, resistance mutations in the ATP synthase itself remain relatively rare in clinical settings. embopress.org
Besides direct mutations in the target protein, bacteria can adapt through changes in regulatory pathways. The ATPase Inhibitory Factor 1 (IF1) is a natural protein that regulates the activity of ATP synthase in mitochondria. frontiersin.orgoup.com While IF1 is primarily studied in eukaryotes, understanding its function provides a model for how inhibitor binding and enzyme activity can be controlled. The binding of IF1 to ATP synthase is influenced by its concentration and by modifications like phosphorylation, which can essentially switch the inhibitor "on" or "off". frontiersin.orgmdpi.com Research into analogous regulatory mechanisms in bacteria could reveal new ways that they adapt to synthetic inhibitors. For example, bacteria might upregulate natural inhibitory proteins or alter their energy metabolism pathways to compensate for the effect of the drug. Future studies will need to explore these alternative resistance mechanisms to develop strategies that can overcome them. nih.gov
Q & A
Q. What is the primary mechanism of action of ATP Synthase Inhibitor 2 (TFA) in targeting bacterial ATP synthase?
ATP Synthase Inhibitor 2 (TFA) specifically inhibits the ATP synthase of Pseudomonas aeruginosa (PA) by binding to the F1Fo complex, disrupting proton translocation and ATP synthesis. At 128 μg/mL, it completely abolishes ATP production, with an IC50 of 10 μg/mL. This inhibition is concentration-dependent, making it critical to titrate inhibitor concentrations in viability assays .
Q. How should researchers optimize inhibitor concentrations for in vitro bacterial ATP synthesis assays?
Begin with a dose-response curve using concentrations ranging from 1–128 μg/mL. Include controls for baseline ATP levels (e.g., untreated cultures) and validate inhibition using luciferase-based ATP quantification. Ensure bacterial cultures are in log-phase growth, as stationary-phase cells exhibit reduced metabolic activity, potentially confounding results .
Q. What are the physicochemical properties of ATP Synthase Inhibitor 2 (TFA) that influence experimental design?
The compound is a white to off-white solid powder with a logP of 4, indicating moderate hydrophobicity. Solubility in aqueous buffers may require DMSO (≤0.1% v/v) or ethanol. Note that TFA (trifluoroacetic acid) salt formulations can affect pH-sensitive assays; pre-test buffer compatibility to avoid artifactual results .
Q. Which standard assays are recommended to validate ATP synthase inhibition in bacterial models?
Use (i) Resazurin-based metabolic activity assays to correlate ATP depletion with cell viability, (ii) Oxygen consumption rate (OCR) measurements via Seahorse analyzers to assess respiratory chain coupling, and (iii) Western blotting for ATP synthase subunit expression (e.g., β-subunit) to rule off-target effects .
Advanced Research Questions
Q. How do structural variations in ATP synthase across bacterial species affect inhibitor specificity?
ATP Synthase Inhibitor 2 (TFA) shows specificity for PA’s F1Fo complex due to unique residues in the ε-subunit. Comparative studies with E. coli or mitochondrial ATP synthase (e.g., yeast 6H05 dimer structures) reveal divergences in inhibitor-binding pockets. Use cryo-EM or molecular docking to map interaction sites and guide mutagenesis studies for resistance profiling .
Q. What experimental strategies address contradictions in IC50 values across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or bacterial strain variability. Standardize protocols using reference strains (e.g., PAO1) and include internal controls like oligomycin (a mitochondrial ATP synthase inhibitor) to confirm target selectivity. Replicate experiments across ≥3 independent cultures with technical triplicates .
Q. How can researchers model ATP synthase inhibition in vivo while mitigating off-target effects?
Utilize conditional knockout models (e.g., inducible ATP synthase gene deletion) to distinguish inhibitor-specific effects from compensatory metabolic pathways. Pair with metabolomics (e.g., LC-MS for ATP/ADP ratios) and transcriptomics to identify secondary adaptations in bacterial stress-response pathways .
Q. What are the implications of ATP Synthase Inhibitor 2 (TFA) for studying mitochondrial toxicity in eukaryotic cells?
While the inhibitor is designed for bacterial ATP synthase, cross-reactivity with mitochondrial complexes (e.g., Complex V) must be tested. Use isolated mitochondrial preparations from mammalian cells to measure OCR and membrane potential (ΔΨm) changes. Compare with oligomycin to differentiate between bacterial and mitochondrial inhibition .
Q. How does prolonged exposure to sub-inhibitory concentrations affect bacterial resistance mechanisms?
Serial passaging of PA in sub-IC50 concentrations (e.g., 2–5 μg/mL) over 14 days can induce resistance. Perform whole-genome sequencing to identify mutations in atp operon genes (e.g., atpB, atpE) or efflux pump upregulation. Complement with transcriptomics to assess stress-response gene activation .
Q. What advanced imaging techniques elucidate inhibitor-induced structural changes in ATP synthase?
Single-particle cryo-EM (e.g., at 3.7-Å resolution) can visualize conformational shifts in the F1Fo complex upon inhibitor binding. Pair with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic regions affected by inhibitor interaction, such as the rotor/stator interface .
Methodological Considerations
Q. What controls are essential for interpreting ATP depletion assays?
Include (i) Vehicle controls (DMSO/ethanol at working concentrations), (ii) Positive controls (e.g., CCCP for mitochondrial uncoupling), and (iii) Resistance controls (e.g., PA strains with atpB mutations). Normalize ATP levels to cell density (OD600) to account for growth variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
